(5E)-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Phenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the phenyl group at the desired position.
Ether Linkages Formation: The ether linkages are introduced through nucleophilic substitution reactions, typically using alkyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The phenyl group and ether linkages can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can yield thiazolidine derivatives.
Scientific Research Applications
(5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways. These include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammation, cell proliferation, and apoptosis.
Pathways Involved: Key pathways include the NF-κB pathway, MAPK pathway, and apoptotic pathways, which are crucial for its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- **(5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5E)-5-[(3-{2-[2-(3-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5E)-5-[[3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-15-4-2-6-17(12-15)25-10-8-24-9-11-26-18-7-3-5-16(13-18)14-19-20(23)22-21(27)28-19/h2-7,12-14H,8-11H2,1H3,(H,22,23,27)/b19-14+ |
InChI Key |
JMCJGKLISCBWCW-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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